3-Bromo-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one
Description
3-Bromo-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is a brominated pyrrolidinone derivative with the molecular formula C₁₁H₁₀BrClFNO and a molecular weight of 306.56 g/mol . Key physical properties include a density of 1.656 ± 0.06 g/cm³, a boiling point of 421.0 ± 45.0 °C, and an acidity coefficient (pKa) of -2.73 ± 0.40 . The compound features a pyrrolidin-2-one (a five-membered lactam) core substituted with a bromine atom at the 3-position and a 3-chloro-4-fluorobenzyl group at the 1-position.
Properties
IUPAC Name |
3-bromo-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClFNO/c12-8-3-4-15(11(8)16)6-7-1-2-10(14)9(13)5-7/h1-2,5,8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFSBMZSZGJQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)CC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677509 | |
| Record name | 3-Bromo-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260808-35-2 | |
| Record name | 3-Bromo-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one typically involves the reaction of 3-chloro-4-fluorobenzyl bromide with pyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve heating in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or substituted amines.
Oxidation Reactions: Formation of oxo derivatives or carboxylic acids.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
3-Bromo-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one
3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Molecular Formula: C₁₂H₁₀Br₂F₃NO
- Molecular Weight : Higher than the target compound due to additional Br and CF₃ groups .
- Key Differences : Incorporates a bromomethyl group (BrCH₂-) at the 4-position and a trifluoromethylphenyl substituent. The CF₃ group is strongly electron-withdrawing, which may enhance electrophilic reactivity.
- Implications : Increased halogen content could elevate toxicity or stability challenges in synthesis.
Heterocyclic Core Variants
Pyrazolone Derivatives (Example: 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one)
- Molecular Formula: Not explicitly stated, but molecular weight ~301–305 g/mol .
- Key Differences: Features a pyrazolone (five-membered ring with adjacent N atoms and a carbonyl) instead of a pyrrolidinone. Substituents include a 4-chlorophenyl group and methyl groups.
- Implications : The pyrazolone core may enhance hydrogen-bonding capacity due to the NH group, influencing solubility and binding interactions.
Pyridinone Derivatives (Example: 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one)
- Molecular Formula: C₁₁H₇BrFNO
- Molecular Weight : 268.08 g/mol
- Key Differences: Six-membered pyridinone ring with a 2-fluorophenyl substituent.
- Implications: The larger ring size reduces ring strain but may decrease conformational flexibility compared to pyrrolidinone analogs.
Comparative Data Table
*Estimated based on molecular formula.
Research Findings and Implications
- Halogen Effects: Bromine at the 3-position in pyrrolidinones is common across analogs, suggesting its role in stabilizing intermediates during synthesis or modulating electronic properties .
- Substituent Position: The 3-chloro-4-fluoro substitution on the benzyl/phenyl group (vs. 2-fluoro in pyridinone analogs) may influence steric and electronic interactions in target binding .
Biological Activity
3-Bromo-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one, with the CAS number 1260808-35-2, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a bromine atom and a chloro-fluorobenzyl moiety. Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and medicinal chemistry.
- IUPAC Name : 3-bromo-1-(3-chloro-4-fluorophenyl)-2-pyrrolidinone
- Molecular Formula : C11H10BrClFNO
- Molecular Weight : 306.56 g/mol
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrrolidine derivatives are known to exhibit diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The presence of halogen substituents (bromine and fluorine) enhances the lipophilicity and reactivity of the compound, potentially improving its bioactivity.
Antibacterial Activity
Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity .
Anticancer Activity
Research indicates that pyrrolidine derivatives can also target cancer cells. A study focusing on the structure-activity relationship (SAR) of pyrrolidine compounds revealed that modifications at the benzyl position could enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interference with cell cycle progression and induction of oxidative stress .
Neuroprotective Effects
Emerging evidence suggests that certain pyrrolidine derivatives possess neuroprotective properties. These compounds may exert their effects by modulating neurotransmitter levels or by acting as inhibitors of specific enzymes involved in neurodegenerative processes. This aspect is particularly relevant for developing treatments for conditions like Alzheimer's disease .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with particular emphasis on their potential as novel antibiotics .
Case Study 2: Anticancer Activity
In vitro assays were conducted to assess the cytotoxic effects of pyrrolidine derivatives on breast cancer cell lines. The results demonstrated that compounds with similar structural features to this compound induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .
Data Summary
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the benzyl group) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 331.02) .
- LC-MS : Monitors reaction progress and detects impurities (e.g., dehalogenated byproducts) .
How to address discrepancies in spectroscopic data during characterization?
Q. Advanced
- Cross-Validation : Combine NMR with IR or X-ray crystallography to resolve ambiguous peaks (e.g., distinguishing regioisomers) .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to clarify splitting patterns in complex spectra .
- HPLC Purification : Reverse-phase HPLC (C18 column) isolates pure fractions, reducing signal overlap .
What are the key safety considerations when handling this compound?
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of brominated intermediates (e.g., HBr gas) .
- Storage : Store at –20°C in amber vials to prevent photodegradation .
What strategies mitigate side reactions during benzylation?
Q. Advanced
- Solvent Optimization : Use anhydrous DMF or THF to suppress hydrolysis of the benzyl bromide intermediate .
- Temperature Control : Maintain ≤25°C during Boc protection to avoid over-alkylation .
- Protecting Groups : Employ TMSCl for transient protection of reactive amines, reducing unwanted nucleophilic attacks .
What precursors are commonly used for the benzyl moiety?
Q. Basic
- 3-Chloro-4-fluorobenzyl bromide : Synthesized via bromination of 3-chloro-4-fluorotoluene (95% purity, CAS 76283-09-5) .
- Alternative : 4-Bromo-2-fluorobenzylamine hydrochloride (CAS 147181-08-6) for amine-functionalized analogs .
How to design analogs with modified halogen substituents?
Q. Advanced
- Fluorine Substitution : Replace 4-F with CF₃ (e.g., 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene, CAS 105529-58-6) to enhance lipophilicity .
- Bromine Positioning : Use 5-bromo-1,3-dichloro-2-fluorobenzene (CAS 17318-08-0) to study steric effects on pyrrolidinone ring conformation .
What purification methods are effective post-synthesis?
Q. Basic
- Column Chromatography : Silica gel (hexane:EtOAc gradient) separates brominated byproducts .
- Recrystallization : Use ethanol/water mixtures to isolate crystalline intermediates (e.g., tert-butyl carbamate derivatives) .
How to analyze reaction mechanisms for key steps?
Q. Advanced
- Kinetic Studies : Monitor intermediates via in-situ FTIR to identify rate-determining steps (e.g., Boc deprotection kinetics) .
- DFT Calculations : Model transition states for Pd-catalyzed couplings to predict regioselectivity .
- Isotope Effects : Use D-labeled hydrazine to probe N–H bond cleavage during pyrazole formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
